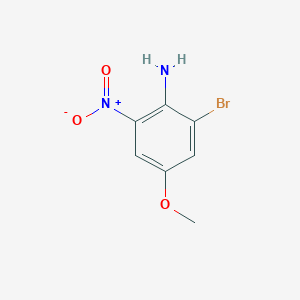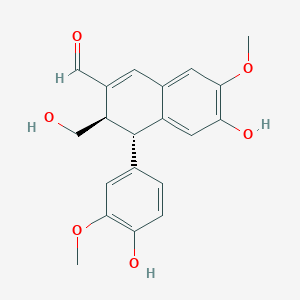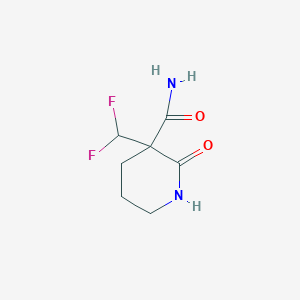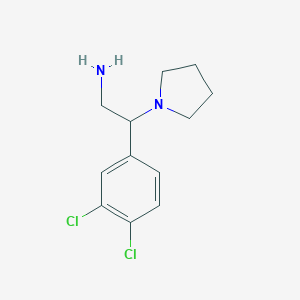
2-Bromo-4-méthoxy-6-nitroaniline
Vue d'ensemble
Description
“2-Bromo-4-methoxy-6-nitroaniline” is a chemical compound with the CAS Number: 10172-35-7 . It has a molecular weight of 247.05 and its IUPAC name is 2-bromo-4-methoxy-6-nitroaniline . The compound is typically stored at room temperature and appears as a white to yellow to brown powder or crystals .
Synthesis Analysis
The synthesis of compounds similar to “2-Bromo-4-methoxy-6-nitroaniline” often involves multistep processes . For instance, the synthesis of anilines typically involves a nitration step, a conversion from the nitro group to an amine, and a bromination . Direct bromination of aniline can produce a variety of polybrominated and oxidized products .
Molecular Structure Analysis
The InChI code for “2-Bromo-4-methoxy-6-nitroaniline” is 1S/C7H7BrN2O3/c1-13-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,9H2,1H3 . This code provides a standardized way to represent the compound’s molecular structure.
Physical And Chemical Properties Analysis
“2-Bromo-4-methoxy-6-nitroaniline” is a white to yellow to brown powder or crystals . It is stored at room temperature .
Applications De Recherche Scientifique
Applications optiques
Le 2-bromo-4-méthoxy-6-nitroaniline pourrait potentiellement être utilisé dans des applications optiques. Des composés similaires, tels que la 2-méthoxy-4-nitroaniline, ont été utilisés pour faire pousser des monocristaux pour des applications optiques . Ces matériaux sont importants dans les applications photoniques en raison de leurs temps de réponse rapides et de la possibilité d'optimiser les structures moléculaires pour maximiser les réponses non linéaires .
Optique non linéaire
L'optique non linéaire traite des interactions des champs électromagnétiques appliqués dans divers matériaux pour générer de nouveaux champs électromagnétiques modifiés en fréquence, phase, amplitude ou autres propriétés physiques . Les propriétés optiques non linéaires des matériaux jouent un rôle essentiel dans de nombreuses nouvelles applications .
Polymères photoréfractifs
Le this compound pourrait potentiellement être utilisé dans la synthèse de polymères photoréfractifs en tant que nouveaux chromophores dans les études analytiques . Ces polymères sont utilisés dans une variété d'applications, y compris le stockage de données optiques et l'holographie .
Synthèse de colorants et de pigments
Des composés similaires, tels que la 4-méthoxy-2-nitroaniline, ont été utilisés dans la synthèse de colorants et de pigments . Ces composés sont souvent utilisés comme intermédiaires dans la production d'autres composés chimiques .
Agent molluscicide
La 4-méthoxy-2-nitroaniline s'est avérée agir comme un agent molluscicide . Cela suggère que le this compound pourrait potentiellement avoir des applications similaires.
Études d'anémie hémolytique
La 4-méthoxy-2-nitroaniline a été utilisée dans des études d'anémie hémolytique <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/2000/
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that nitroaniline compounds are often used as intermediates in the synthesis of dyes, pharmaceuticals, and specialty chemicals .
Mode of Action
Nitroaniline compounds are known to participate in diverse reactions such as coupling, condensation, and nucleophilic substitution . In the case of similar compounds, a multistep synthesis process involving nitration, conversion from the nitro group to an amine, and bromination is often employed .
Biochemical Pathways
Nitroaniline compounds are known to be involved in the synthesis of various organic compounds, suggesting they may influence a wide range of biochemical pathways .
Pharmacokinetics
Following oral administration to rats, the majority of the radioactivity derived from the compound was excreted in urine, with 75-79% of the dose recovered within 72 hours .
Result of Action
Given its use as an intermediate in the synthesis of various compounds, it can be inferred that its action results in the formation of new compounds with diverse properties .
Action Environment
It’s known that factors such as temperature, ph, and presence of other compounds can influence the reactions in which nitroaniline compounds are involved .
Analyse Biochimique
Biochemical Properties
2-Bromo-4-methoxy-6-nitroaniline provides specific functional groups required for polymerization reactions, enabling the production of polymers with desired properties like optical clarity, thermal stability, and electrical conductivity .
Molecular Mechanism
It is known to undergo reactions such as nitration, conversion from the nitro group to an amine, and bromination
Propriétés
IUPAC Name |
2-bromo-4-methoxy-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O3/c1-13-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCRRMSGEDGSFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620387 | |
| Record name | 2-Bromo-4-methoxy-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10172-35-7 | |
| Record name | 2-Bromo-4-methoxy-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-3-bromo-5-nitroanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-11,16-Diacetyloxy-2-benzoyloxy-5,8-dihydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-9-yl] benzoate](/img/structure/B175884.png)






![3-[[(2S)-Azetidin-2-yl]methoxy]-2-methylpyridine](/img/structure/B175902.png)
![Thiazolo[4,5-b]pyridin-2-amine](/img/structure/B175906.png)

![Spiro[4.5]dec-6-en-8-one](/img/structure/B175913.png)

![12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B175916.png)

